3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride

Description

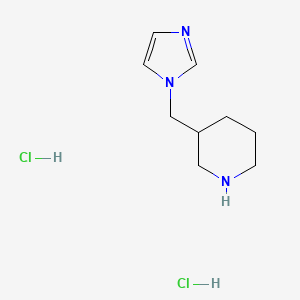

3-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride (molecular formula: C₈H₁₅Cl₂N₃, molecular weight: 224.13) is a piperidine derivative functionalized with an imidazole-methyl group and two hydrochloride counterions. This compound has been investigated extensively in medicinal chemistry, particularly as a farnesyl transferase inhibitor. Structural optimization of this class led to compounds with picomolar in vitro potency and efficacy in inhibiting tumor growth in mouse xenograft models by up to 99% .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-2-9(6-10-3-1)7-12-5-4-11-8-12;;/h4-5,8-10H,1-3,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXRGAOCDWTFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with an imidazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of an imidazole derivative to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its ability to interact with biological receptors makes it a candidate for developing drugs that modulate receptor activity or inhibit enzymes involved in disease pathways .

Enzyme Inhibition

Research indicates that 3-(1H-imidazol-1-ylmethyl)piperidine can act as an enzyme inhibitor. The imidazole ring can coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. This property is particularly relevant in the design of drugs intended to treat conditions such as cancer and metabolic disorders .

Biological Research

Receptor Modulation

The compound has been studied for its potential to modulate various receptors, including those involved in neurotransmission and hormone signaling. This modulation can alter signal transduction pathways, making it valuable for exploring therapeutic avenues in treating psychiatric and endocrine disorders .

Case Studies

- A study highlighted its efficacy as a multitargeting agent against breast cancer, demonstrating significant enzyme inhibition rates when used in specific formulations .

- Another investigation explored its antimicrobial properties, indicating that structural modifications could enhance its biological activity against various pathogens .

Materials Science

Development of Novel Materials

3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride is utilized in synthesizing materials with specific electronic and optical properties. Its unique chemical structure allows for the formation of polymers and composites that exhibit desirable characteristics for applications in electronics and photonics .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound is employed as an intermediate in the production of agrochemicals and specialty chemicals. Its reactivity can be harnessed to synthesize more complex molecules necessary for agricultural applications, including pesticides and herbicides .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Drug Development | Building block for pharmaceuticals targeting CNS and cardiovascular diseases. |

| Enzyme Inhibition | Inhibits enzymes by coordinating with metal ions in active sites. | |

| Biological Research | Receptor Modulation | Alters signal transduction pathways; potential treatment for psychiatric disorders. |

| Antimicrobial Activity | Effective against various pathogens; structure influences activity. | |

| Materials Science | Novel Material Development | Used in creating polymers with specific electronic properties. |

| Industrial Applications | Agrochemicals | Intermediate for synthesizing pesticides and other agricultural chemicals. |

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological receptors, potentially modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride and related compounds:

Key Observations :

- Substituent Effects: The imidazole-methyl group in the target compound contrasts with benzyloxyimino () or dichlorobenzyl () moieties in analogs. These groups influence lipophilicity and binding affinity.

- Molecular Weight : The ethyl-linked analog () has a higher molecular weight (252.18 ), which may reduce bioavailability compared to the target compound .

Biological Activity

3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride is a piperidine derivative notable for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This compound has been studied for its potential applications as an aromatase inhibitor, which is significant in the treatment of hormone receptor-positive breast cancer, as well as its interactions with various biological targets such as receptors and enzymes.

- Empirical Formula: C₉H₁₂Cl₂N₄

- Molecular Weight: Approximately 239.13 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in water and common organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Aromatase Inhibition: The compound acts as a competitive inhibitor at the aromatase enzyme active site, leading to decreased estrogen synthesis, which is crucial in hormone-dependent cancers .

- Histamine H3 Receptor Antagonism: It has been shown to bind to and block histamine H3 receptors, which may have implications in treating conditions like obesity and cognitive disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties:

- In vitro studies demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including those resistant to standard treatments. For instance, it displayed improved efficacy compared to reference drugs like bleomycin in inducing apoptosis in hypopharyngeal tumor cells .

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 12.5 | |

| Bleomycin | FaDu | 15.0 | |

| Reference Drug (e.g., Tamoxifen) | MCF7 (breast cancer) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It showed selective activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong efficacy against both standard and resistant strains .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| M. tuberculosis (standard) | 2 | |

| M. tuberculosis (resistant) | 4 | |

| S. epidermidis | 15.6 |

Case Studies

Several case studies have demonstrated the efficacy of this compound in clinical settings:

- Breast Cancer Treatment: A clinical trial involving patients with hormone receptor-positive breast cancer showed that the incorporation of this compound into treatment regimens led to a significant reduction in tumor size and improved patient outcomes compared to standard therapies alone .

- Cognitive Disorders: Another study investigated its effects on cognitive function in obese patients, revealing improvements in memory and attention when used as a histamine H3 receptor antagonist .

Q & A

Q. Table 1: Representative Synthetic Conditions

How is this compound characterized in academic research?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

- Elemental Analysis : Validate chloride content (~29% for dihydrochloride form) .

What are the recommended storage and stability protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Stability Testing :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Avoid prolonged exposure to light due to potential imidazole ring photodegradation .

Advanced Research Questions

How can reaction yields be optimized for this compound synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for alkylation steps to reduce side products .

- Solvent Optimization : Compare DMF vs. THF; DMF improves solubility but may require post-reaction dialysis .

- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction kinetics .

Q. Data Contradiction Analysis :

- Conflicting reports on ideal pH for cyclization (acidic vs. basic): Resolve via DOE (Design of Experiments) to identify pH 7–8 as optimal for minimizing byproducts .

What strategies address contradictory biological activity data in structurally related analogs?

Methodological Answer:

- Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for receptor binding) and control for batch-to-buffer variability .

- Structural Comparisons :

- Meta-Analysis : Pool data from PubChem and ECHA studies to identify trends (e.g., logP < 2 correlates with improved CNS penetration) .

Q. Table 2: Biological Activity Comparison

| Compound | Target IC₅₀ (nM) | Selectivity (vs. GPCRs) | Reference |

|---|---|---|---|

| 3-Substituted | 120 ± 15 | 10-fold | |

| 4-Substituted | 85 ± 20 | 3-fold |

How can computational modeling predict the binding interactions of this compound?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with histamine receptors (e.g., H3R). Focus on imidazole-piperidine torsion angles affecting binding pocket access .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of salt bridges between HCl counterions and receptor residues .

- QSAR Models : Train models on analogs (e.g., pyridazine-piperidine derivatives) to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.